molecular formula C9H12N2O2 B6254576 4-tert-butylpyrimidine-5-carboxylic acid CAS No. 1191094-10-6

4-tert-butylpyrimidine-5-carboxylic acid

Cat. No.: B6254576
CAS No.: 1191094-10-6
M. Wt: 180.2
InChI Key:
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Description

4-tert-butylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H12N2O2 It features a pyrimidine ring substituted with a tert-butyl group at the 4-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable pyrimidine precursor in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the pyrimidine ring and subsequent introduction of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

4-tert-butylpyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the development of advanced materials and as a precursor for various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylpyrimidine-2-carboxylic acid
  • 4-tert-butylpyrimidine-6-carboxylic acid
  • 4-tert-butylpyrimidine-3-carboxylic acid

Uniqueness

4-tert-butylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the tert-butyl group and carboxylic acid group on the pyrimidine ring can significantly affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

1191094-10-6

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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